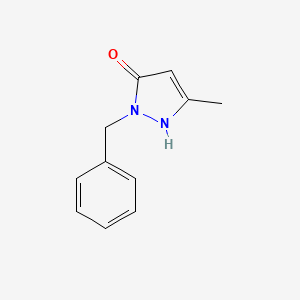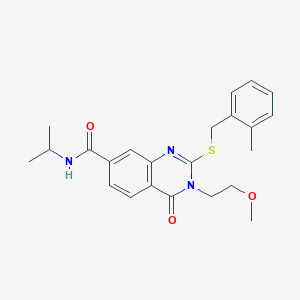
2-(3-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol is an organic compound with the molecular formula C9H8F4O. This compound is characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring, along with an ethan-1-ol moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol typically involves the reaction of 3-fluoro-5-(trifluoromethyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic hydrogenation processes. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reduction of the aldehyde group in the presence of hydrogen gas. This method offers higher yields and is more suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 3-Fluoro-5-(trifluoromethyl)benzaldehyde or 3-Fluoro-5-(trifluoromethyl)benzoic acid.
Reduction: 2-(3-Fluoro-5-(trifluoromethyl)phenyl)ethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanol
- 2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol
- 2-(2,6-Dichloro-3-fluoro-phenyl)ethanol
Uniqueness
2-(3-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds .
Propiedades
Número CAS |
955036-77-8 |
|---|---|
Fórmula molecular |
C9H8F4O |
Peso molecular |
208.15 |
Nombre IUPAC |
2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H8F4O/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h3-5,14H,1-2H2 |
Clave InChI |
YXAPZQMIKYUSCX-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)CCO |
SMILES canónico |
C1=C(C=C(C=C1C(F)(F)F)F)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Thieno[2,3-d]thiazole, 5-butyl-2-[[4-(1-pyrrolidinyl)phenyl]azo]-](/img/structure/B3059128.png)
![3,4-Dihydro-[1,3]oxazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B3059129.png)

![2-[Methyl-(2-methyl-benzyl)-amino]-ethanol](/img/structure/B3059131.png)







